molecular formula C8H16ClNO3 B3178173 (S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate CAS No. 415684-05-8

(S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate

Cat. No.: B3178173
CAS No.: 415684-05-8
M. Wt: 209.67 g/mol
InChI Key: BCERVHZUVNOSNR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro group, and a hydroxypropylcarbamate moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate typically involves the reaction of tert-butyl carbamate with (S)-3-chloro-1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and distillation, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.

    Reduction Reactions: The carbonyl group, if present, can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups, such as amines or thiols.

    Oxidation Reactions: Carbonyl compounds, such as aldehydes or ketones.

    Reduction Reactions: Alcohols.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate is in the synthesis of oxazolidinone antibiotics. The (S)-enantiomers of these compounds have been shown to exhibit greater antibiotic activity compared to their racemic counterparts. This compound acts as an intermediate in the synthesis of several biologically active molecules, particularly in the development of new antibiotics targeting resistant bacterial strains .

Case Studies in Antibiotic Development

  • Study on Oxazolidinones : Research indicates that this compound can be utilized to synthesize 5-substituted oxazolidinones, which are effective against Gram-positive bacteria. The condensation reactions involving this carbamate have been optimized to yield high-purity intermediates suitable for further pharmaceutical development .
  • Antibiotic Efficacy : In a comparative study, it was found that oxazolidinones derived from this compound demonstrated enhanced efficacy against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic discovery .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in developing complex organic molecules.

Synthetic Pathways

  • Synthesis of Key Intermediates : The compound can be synthesized through a multi-step process involving di-tert-butyldicarbonate and hydrochloric acid, yielding high purity and yield . This synthesis pathway is crucial for producing derivatives used in medicinal chemistry.
  • Reactions with Amines : The carbamate can react with amines to form more complex structures, which are essential in drug design and development. For instance, reactions with glycidylamines have been documented, leading to the formation of various nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The chloro group and hydroxypropylcarbamate moiety play crucial roles in its binding affinity and specificity. The molecular pathways involved may include signal transduction, metabolic regulation, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
  • (3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution
  • Glycidyltrimethylammonium chloride

Uniqueness

(S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in research and industry.

Biological Activity

(S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₈ClN₃O₂
  • CAS Number : Not specified in the search results but can be found in chemical databases.

The compound contains a carbamate functional group, which is known for its diverse biological activities. The presence of the chloro and hydroxy groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The specific mechanisms include:

  • Enzyme Inhibition : Carbamates often act as inhibitors for certain enzymes, particularly those involved in neurotransmitter regulation. They may mimic substrates or bind to active sites, thereby disrupting normal enzymatic function.
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways, potentially affecting cell proliferation, apoptosis, and differentiation.

Biological Activity Overview

Activity Type Description
AntimicrobialPotential activity against various bacterial strains.
AnticancerInhibition of cancer cell growth in vitro, particularly in specific cell lines.
Enzyme InhibitionInhibitory effects on specific enzymes related to metabolic pathways.
CytotoxicityInduced cytotoxic effects in tumorigenic versus non-tumorigenic cells.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the growth inhibition properties of various carbamate derivatives, including this compound. It was found to selectively inhibit the growth of cancer cells while sparing non-tumorigenic cells at concentrations below 10 µM. This selectivity suggests a promising therapeutic index for cancer treatment .
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with acetylcholinesterase revealed that it acts as a reversible inhibitor. This finding has implications for developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibition is beneficial .
  • Toxicological Assessment : Toxicity studies highlighted that while the compound exhibits significant biological activity, it also presents potential cytotoxic effects at higher concentrations. This necessitates careful dose management in therapeutic applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCERVHZUVNOSNR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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